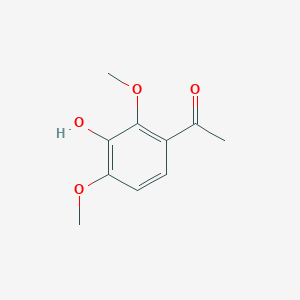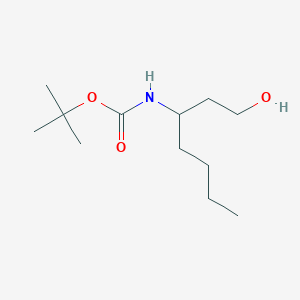
(S)-tert-Butyl (1-hydroxyheptan-3-yl)carbamate
Übersicht
Beschreibung
(S)-tert-Butyl (1-hydroxyheptan-3-yl)carbamate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a carbamate derivative of (S)-tert-butyl 3-hydroxyheptanoate, which is a chiral intermediate used in the synthesis of various pharmaceuticals. The synthesis of this compound has been achieved through a number of different methods, and its application in scientific research has been explored in detail.
Wirkmechanismus
The mechanism of action of (S)-tert-butyl (1-hydroxyheptan-3-yl)carbamate is not well understood. However, it is believed that the compound acts as a chiral auxiliary, helping to direct the stereochemistry of reactions in which it is used. This allows for the synthesis of chiral compounds with high levels of enantioselectivity.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical or physiological effects. However, it is believed to be relatively non-toxic and non-reactive, making it a safe compound to use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (S)-tert-butyl (1-hydroxyheptan-3-yl)carbamate in lab experiments is its ability to act as a chiral auxiliary, allowing for the synthesis of chiral compounds with high levels of enantioselectivity. However, one limitation of using this compound is that it can be difficult to synthesize in large quantities, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving (S)-tert-butyl (1-hydroxyheptan-3-yl)carbamate. One area of research could focus on developing new and more efficient methods for synthesizing this compound. Another area of research could focus on exploring its potential use in the synthesis of new chiral compounds for use in the pharmaceutical industry. Additionally, research could be conducted to better understand the mechanism of action of this compound and its potential biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(S)-tert-butyl (1-hydroxyheptan-3-yl)carbamate has been used in a variety of scientific research applications. One of the most common applications of this compound is in the synthesis of chiral intermediates for use in the pharmaceutical industry. It has also been used as a chiral auxiliary in the synthesis of other chiral compounds. In addition, this compound has been used in the development of new catalysts for asymmetric synthesis reactions.
Eigenschaften
IUPAC Name |
tert-butyl N-(1-hydroxyheptan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-5-6-7-10(8-9-14)13-11(15)16-12(2,3)4/h10,14H,5-9H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWJUSQLLYOHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Methoxy-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3326030.png)
![N-((9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-1,2,3,9,10,12,13,15-octahydrobenzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)acetamide](/img/structure/B3326041.png)

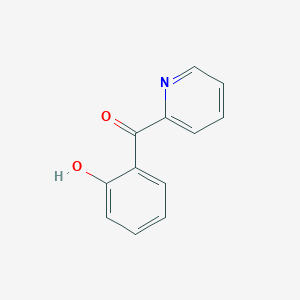
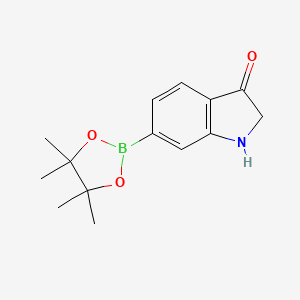
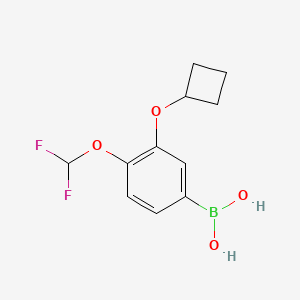
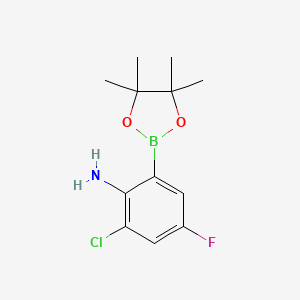
![8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3326097.png)

